Regioselective Synthesis via Partial Reduction of 1-Chloro-3,5-dinitrobenzene
The synthesis of 3-chloro-5-nitroaniline from 1-chloro-3,5-dinitrobenzene provides a direct quantitative measure of its accessibility and yield. The published procedure, using ammonium sulfide in ethanol/water under reflux for 1 hour, produces the target compound in an 84% yield [1]. This high isolated yield demonstrates a robust and reproducible synthetic route that is directly relevant for procurement decisions regarding cost and scalability.
| Evidence Dimension | Isolated Chemical Yield |
|---|---|
| Target Compound Data | 84% yield |
| Comparator Or Baseline | Baseline: Theoretical maximum yield (100%) |
| Quantified Difference | 84% of theoretical maximum achieved |
| Conditions | 1-chloro-3,5-dinitrobenzene (0.50 g, 2.47 mmol) in 6 mL EtOH and 3 mL 20% aq. (NH4)2S, reflux, 1 h; purification by silica gel chromatography [1]. |
Why This Matters
An 84% yield validates a reliable and efficient synthetic route for procurement, directly impacting cost-per-gram calculations and supply chain planning.
- [1] Boehringer Ingelheim Pharmaceuticals, Inc. Patent: US6353013 B1, 2002. Location in patent: Page column 28. View Source
